N-Hydroxy-octahydroindolizine-2-carboximidamide
Description
N-Hydroxy-octahydroindolizine-2-carboximidamide is a structurally complex molecule featuring an octahydroindolizine core fused with a hydroxycarboximidamide functional group. The octahydroindolizine scaffold confers rigidity and saturation, enhancing metabolic stability compared to unsaturated indolizine derivatives .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N'-hydroxy-1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboximidamide |
InChI |
InChI=1S/C9H17N3O/c10-9(11-13)7-5-8-3-1-2-4-12(8)6-7/h7-8,13H,1-6H2,(H2,10,11) |
InChI Key |
FWGLLTZMNGADSQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN2CC(CC2C1)/C(=N/O)/N |
Canonical SMILES |
C1CCN2CC(CC2C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-octahydroindolizine-2-carboximidamide involves several steps, typically starting with the preparation of the octahydroindolizine core. This core is then functionalized to introduce the hydroxy and carboximidamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-octahydroindolizine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The carboximidamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
N-Hydroxy-octahydroindolizine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-Hydroxy-octahydroindolizine-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups play a crucial role in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-hydroxy-octahydroindolizine-2-carboximidamide with structurally or functionally related compounds, focusing on synthesis, structural features, and physicochemical properties.
Indolizine-2-Carboxamides
- Example Compounds :
- 2-(N,N-Dimethyl-carboxamido)indolizine (185)
- 2-(N-n-Butylcarboxamido)indolizine (187)
- Synthesis :
- Structural Features :
- Comparison :
- Unlike the saturated octahydroindolizine core, unsaturated indolizines exhibit lower metabolic stability. The hydroxyimidamide group in the target compound may enhance hydrogen-bonding interactions compared to alkyl carboxamides.
N′-Hydroxyindazolecarboximidamides
- Example Synthesis :
- Key Properties :
- Comparison :
- Both compounds share the N-hydroxycarboximidamide motif, but the octahydroindolizine core offers distinct stereoelectronic effects compared to the planar indazole system.
1-Oxoisoindoline-2-Carboxamides
- Example : 1-Oxo-N-phenylisoindoline-2-carboxamide
- Structural Insights :
- Comparison :
- The isoindoline carboxamide lacks the bicyclic octahydroindolizine framework, resulting in reduced conformational rigidity. The hydroxyimidamide group in the target compound may enhance solubility via stronger H-bonding compared to phenyl-substituted carboxamides.
Data Tables
Table 2. Key Bond Lengths and Angles
Research Findings and Implications
- Synthetic Efficiency : CDI-mediated coupling (used for indolizine carboxamides ) is more efficient for tertiary amides than traditional ester-amine routes.
- Bioactivity Potential: The hydroxyimidamide group, as in N′-hydroxyindazole derivatives, suggests possible enzyme inhibition mechanisms for the target compound .
- Stability and Solubility : The saturated octahydroindolizine core likely improves metabolic stability over unsaturated analogs, while H-bonding from the hydroxy group may enhance aqueous solubility .
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